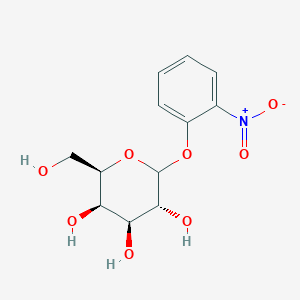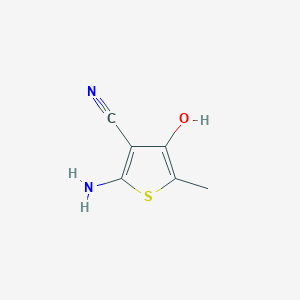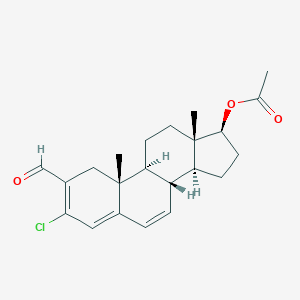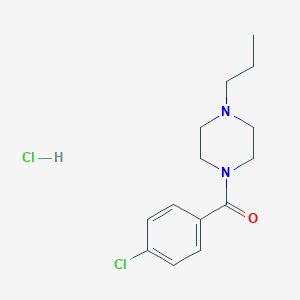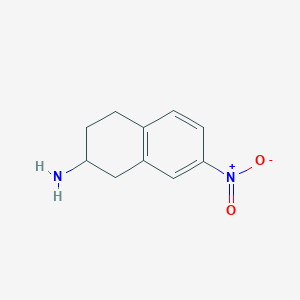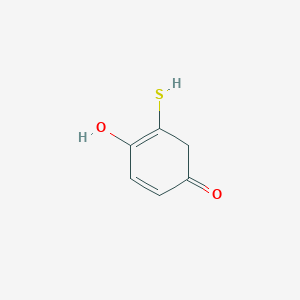![molecular formula C19H17ClN4O2S B028717 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester CAS No. 100827-83-6](/img/structure/B28717.png)
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that have been extensively analyzed for their structural and functional properties. The focus has been primarily on understanding its spectroscopic characteristics through techniques such as FT-IR and FT-Raman spectroscopy, alongside quantum mechanical methods to predict vibrational spectra and molecular geometry. This compound's significance lies in its complex structure and potential biological activity, inferred through various theoretical and experimental analyses.
Synthesis Analysis
The synthesis of derivatives similar to this compound often involves multi-step chemical reactions, aiming to evaluate their biological activity or spectroscopic properties. For instance, structural optimizations have been conducted to enhance the affinity for certain biological receptors while reducing affinity for others, indicating a meticulous synthetic approach to alter its functional properties (Kawakami et al., 1996).
Molecular Structure Analysis
The molecular structure has been explored through vibrational spectroscopy and quantum mechanical studies, revealing insights into the optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP). These studies provide a foundation for understanding the electronic properties and reactivity of the molecule (Kuruvilla et al., 2018).
Chemical Reactions and Properties
Research into this compound's chemical reactions focuses on its selectivity and reactivity, often evaluated through methods like Fukui function calculations. Such studies aim to understand the molecule's behavior in various chemical environments and its potential as a biological agent. Thermodynamic properties have also been explored, providing insights into its stability and reactivity under different temperatures.
Physical Properties Analysis
Although specific details on the physical properties of this exact compound are scarce, studies on related molecules emphasize the importance of understanding these aspects. Physical properties, including solubility, melting point, and crystal structure, play a crucial role in determining the compound's applicability in different domains.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other molecules, are critical for assessing the compound's utility in pharmaceutical applications or as a chemical intermediary. Techniques such as mass spectrometry and liquid chromatography have been employed to elucidate these properties, offering a glimpse into the compound's potential applications and interactions (Celma, 1994).
科学的研究の応用
Synthetic Methodologies
- Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo(1,5)diazepines : Research has focused on the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines and various electrophilic reagents. These compounds have been explored for their potential applications in medicinal chemistry, highlighting the versatility of the synthetic routes for constructing complex heterocyclic systems (Ibrahim, 2011).
Biological Activities
Antibacterial Activity of 1,2,4-Triazole Hybrids : The antibacterial properties of 1,2,4-triazole hybrids against Staphylococcus aureus have been reviewed, emphasizing the compound's potential as a basis for developing new antibacterial agents. The review highlights the significance of 1,2,4-triazole and its derivatives as bioisosteres of amides, esters, and carboxylic acids, suggesting a broad spectrum of antibacterial activity against clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).
Pharmacological Actions of Triazolobenzodiazepines : A study on alprazolam, a triazolobenzodiazepine, reviews its pharmacodynamic properties and efficacy in treating anxiety and depression, indicating the therapeutic relevance of the triazole and diazepine chemical moieties. This suggests the potential pharmacological significance of compounds containing these groups (Dawson, Jue, & Brogden, 1984).
Environmental Impact and Safety
- Environmental Behavior of Parabens : The review on parabens, which share functional group similarities (esters) with the target compound, discusses their occurrence, fate, and behavior in aquatic environments. It provides insight into the biodegradation potential and environmental persistence of ester-containing compounds, relevant for understanding the environmental aspects of similar chemical structures (Haman et al., 2015).
特性
IUPAC Name |
methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-22-23-16-10-21-18(13-5-3-4-6-15(13)20)14-9-12(7-8-17(25)26-2)27-19(14)24(11)16/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABTYQNDUFGOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)OC)C(=NC2)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546345 |
Source


|
| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester | |
CAS RN |
100827-83-6 |
Source


|
| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

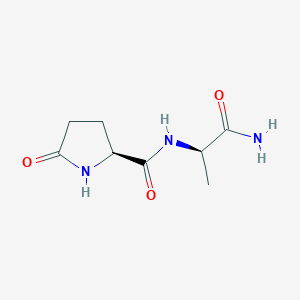
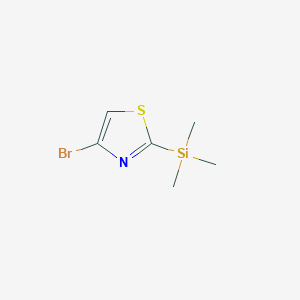
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
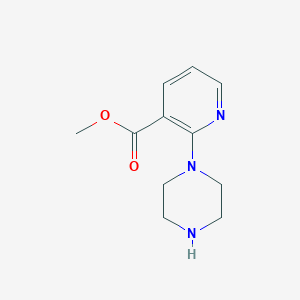
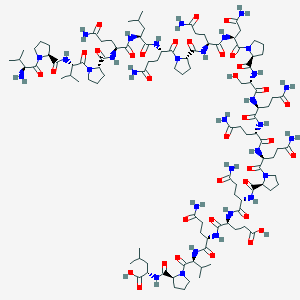
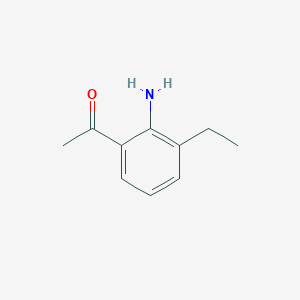

![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
